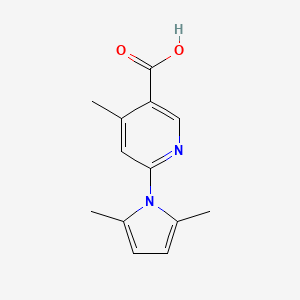
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is a heterocyclic compound that features a pyrrole ring fused to a nicotinic acid moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrrole and nicotinic acid functionalities allows for diverse chemical reactivity and biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid typically involves the condensation of 2,5-dimethylpyrrole with a nicotinic acid derivative. One common method includes the use of 2,5-dimethoxytetrahydrofuran and a catalytic amount of bismuth nitrate pentahydrate to produce the pyrrole ring . The reaction is carried out under reflux conditions, followed by acid-mediated cyclization to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid undergoes various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction: Reduction of the nicotinic acid moiety can yield corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Pyrrole-2,5-dione derivatives.
Reduction: Alcohol derivatives of nicotinic acid.
Substitution: Various substituted pyrrole derivatives depending on the electrophile used.
Applications De Recherche Scientifique
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid has several scientific research applications:
Mécanisme D'action
The mechanism of action of 6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit dihydrofolate reductase and enoyl ACP reductase by binding to their active sites . This binding interferes with the enzymes’ normal function, leading to antibacterial and antitubercular effects. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with the target enzymes, enhancing its inhibitory activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide: Known for improving monoclonal antibody production in Chinese hamster ovary cell cultures.
4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides: Exhibits antibacterial and antitubercular properties.
Uniqueness
6-(2,5-Dimethyl-1H-pyrrol-1-YL)-4-methylnicotinic acid is unique due to its dual functionality, combining the reactivity of both pyrrole and nicotinic acid moieties. This dual functionality allows for a broader range of chemical reactions and biological activities compared to similar compounds that may only contain one of these functionalities.
Propriétés
Formule moléculaire |
C13H14N2O2 |
|---|---|
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
6-(2,5-dimethylpyrrol-1-yl)-4-methylpyridine-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O2/c1-8-6-12(14-7-11(8)13(16)17)15-9(2)4-5-10(15)3/h4-7H,1-3H3,(H,16,17) |
Clé InChI |
ANQLXJQVYLSYKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1C2=NC=C(C(=C2)C)C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















